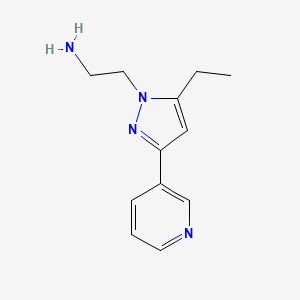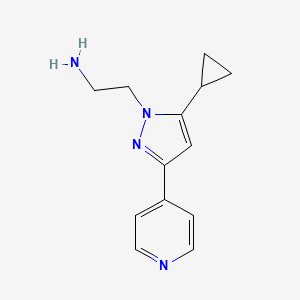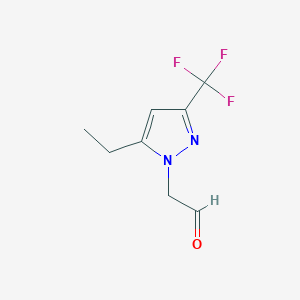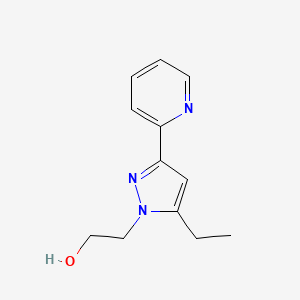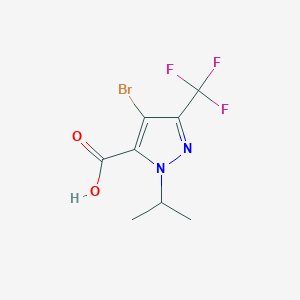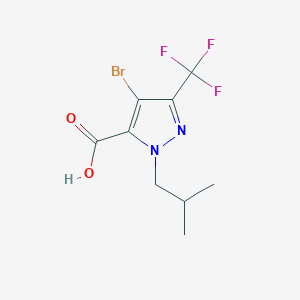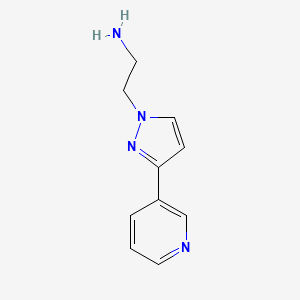
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Übersicht
Beschreibung
“2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine” is a chemical compound . It is also known as 2-pyridin-3-ylethanamine . The molecular formula is C7H10N2 . The average mass is 122.168 Da and the mono-isotopic mass is 122.084396 Da .
Molecular Structure Analysis
The molecular structure of “2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine” consists of 7 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The canonical SMILES representation is C1=CC(=CN=C1)CCN .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 228.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol, and the flash point is 112.8±7.4 °C . The index of refraction is 1.541, and the molar refractivity is 37.4±0.3 cm3 . The compound has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Heterocyclic Compounds
Heterocyclic compounds, including structures similar to 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been extensively studied for their chemistry and properties. These compounds exhibit a wide range of biological and electrochemical activities, making them of interest in various scientific research applications. They form complex compounds with different spectroscopic, magnetic, and structural properties. Studies have highlighted the preparation procedures, properties of free organic compounds, and their protonated or deprotonated forms, suggesting areas for future investigation (Boča, Jameson, & Linert, 2011).
Potential in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown immense potential in organic synthesis, catalysis, and medicinal applications. These compounds are versatile synthetic intermediates with significant importance in metal complexes formation, catalysts design, and asymmetric synthesis. Their biological importance has been underscored by their applications in drug development, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Spin Crossover Active Complexes
Research on spin crossover (SCO) active complexes involving pyrazole- and pyrazolate-based ligands, which include pyridine or pyrazine units, has been significant. The synthesis, magnetic properties, and structures of these complexes have been meticulously reviewed, with an emphasis on how synthesis and crystallization methods impact SCO properties. This area of study highlights the importance of these heterocyclic compounds in developing materials with unique magnetic properties (Olguín & Brooker, 2011).
Role in Drug Development
The importance of heterocyclic compounds in drug development cannot be overstated. Pyrazole and its derivatives, for example, have been investigated for their pharmacological properties, including potential antitumor, antibacterial, and anti-inflammatory effects. The study of these compounds involves understanding their structure, chemical properties, and synthetic approaches, which could lead to the development of new pharmaceuticals (Bhattacharya et al., 2022).
Eigenschaften
IUPAC Name |
2-(3-pyridin-3-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-4-7-14-6-3-10(13-14)9-2-1-5-12-8-9/h1-3,5-6,8H,4,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYDFYSLWLFZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





